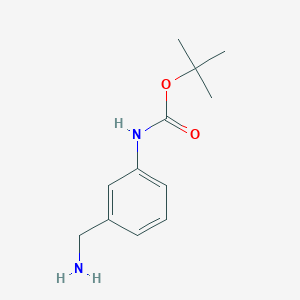

3-(Aminomethyl)-1-N-Boc-aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-(aminomethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQNEOIMZVWHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373385 | |

| Record name | 3-(Aminomethyl)-1-N-Boc-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205318-52-1 | |

| Record name | 3-(Aminomethyl)-1-N-Boc-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)aniline, 1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Aminomethyl)-1-N-Boc-aniline physical properties

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(Aminomethyl)-1-N-Boc-aniline

This guide provides a comprehensive overview of this compound, a key building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its physical properties, analytical characterization, and synthetic applications.

Core Physicochemical Properties

This compound, also known by its IUPAC name tert-butyl N-[3-(aminomethyl)phenyl]carbamate, is a bifunctional organic molecule.[1] It incorporates a primary aliphatic amine and an N-Boc protected aromatic amine, making it a versatile intermediate for further chemical modifications.[2] The tert-butyloxycarbonyl (Boc) protecting group imparts stability to the aniline nitrogen, allowing for selective reactions at the aminomethyl moiety.[2]

Structural and Molecular Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 205318-52-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2][3][4][6][7][8] |

| Molecular Weight | 222.28 g/mol | [1][2][3][4][6][7][8] |

| Appearance | White to yellow solid | [2][7][8][9] |

| Melting Point | 135-138 °C | [3][6] |

| Boiling Point (Predicted) | 299.5 ± 23.0 °C | [3][6][9] |

| Density (Predicted) | 1.120 ± 0.06 g/cm³ | [3][6][9] |

| Solubility | Very slightly soluble (0.98 g/L at 25 °C) | [2] |

| pKa (Predicted) | 13.72 ± 0.70 | [2][3][9] |

Chemical Structure Visualization

The chemical structure of this compound is depicted below, illustrating the spatial arrangement of its functional groups.

Caption: 2D representation of this compound.

Analytical Characterization: A Validating Framework

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. The following section outlines the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. The spectrum is expected to show distinct signals corresponding to the different types of protons present.

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern.

-

Aminomethyl Protons (-CH₂NH₂): A singlet or a multiplet around δ 3.8-4.2 ppm.

-

Boc Protons (-C(CH₃)₃): A characteristic sharp singlet at approximately δ 1.5 ppm, integrating to nine protons.

-

Amine Protons (-NH₂ and -NH-Boc): Broad singlets that may appear at varying chemical shifts depending on the solvent and concentration.

¹³C NMR spectroscopy will complement the ¹H NMR data, with expected signals for the aromatic carbons, the aminomethyl carbon, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: Two bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹ and a single band for the secondary amine (-NH-Boc) in the same region.

-

C-H Stretching: Bands corresponding to aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

-

C=O Stretching: A strong absorption band for the carbonyl group of the Boc protecting group, typically around 1680-1720 cm⁻¹.

-

C-N Stretching: Bands in the fingerprint region (1000-1350 cm⁻¹) corresponding to the C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 223.29.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two amine functionalities. The Boc-protected aniline is relatively unreactive under conditions where the primary aliphatic amine can be selectively functionalized.

Selective Functionalization

The primary amine of the aminomethyl group serves as a nucleophile and can undergo a variety of reactions, including:

-

Acylation

-

Alkylation

-

Reductive amination

-

Sulfonylation

This allows for the introduction of diverse functional groups at this position while the aniline nitrogen remains protected.

N-Boc Deprotection

The Boc group is a well-established protecting group for amines and can be readily removed under acidic conditions.[10][11][12][13] Common deprotection protocols involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent.[11] This unmasks the aniline amine, making it available for subsequent reactions such as diazotization or coupling reactions.

The following diagram illustrates a typical N-Boc deprotection workflow.

Caption: A generalized workflow for the acidic deprotection of the N-Boc group.

Role in Drug Discovery

Aniline and its derivatives are prevalent structural motifs in many pharmaceuticals.[14][15][16] However, the metabolic oxidation of anilines can sometimes lead to the formation of toxic metabolites.[14][15] The use of building blocks like this compound allows for the strategic incorporation of the aniline moiety into complex molecules, while also providing handles for modification that can modulate the compound's metabolic profile and overall pharmacological properties.[15]

Handling and Safety Considerations

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties and the differential reactivity of its functional groups make it an important tool for the construction of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of its properties and reactivity is essential for its effective application in research and development.

References

- Current time information in Union County, US. (n.d.). Google.

- This compound 205318-52-1 wiki. (n.d.). Guidechem.

- This compound. (n.d.). PubChem.

- 205318-52-1(this compound) Product Description. (n.d.). ChemicalBook.

- This compound. (n.d.). ChemBK.

- 3-(Aminomethyl)aniline, 1-BOC protected. (n.d.). CymitQuimica.

- This compound CAS. (n.d.). ChemicalBook.

- tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. (n.d.). PubChem.

- Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. (n.d.). ElectronicsAndBooks.

- tert-Butyl 3-(aminomethyl)phenylcarbamate AldrichCPR. (n.d.). Sigma-Aldrich.

- Deprotection of N-Boc group of aliphatic amines a. (n.d.). ResearchGate.

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012).

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications.

- This compound(205318-52-1) 1 h nmr. (n.d.). ChemicalBook.

- This compound | CAS 205318-52-1. (n.d.). SCBT.

- An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-(bromomethyl)phenylcarbamate. (n.d.). Benchchem.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.

- 220298-96-4 tert-butyl N-[4-(aminomethyl)phenyl]carbamate. (2024). Echemi.

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses Procedure.

- Tert-butyl N-(4-(aminomethyl)phenyl)carbamate | C12H18N2O2 | CID 2794659. (n.d.). PubChem.

- This compound. (n.d.). Oakwood Chemical.

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). ResearchGate.

- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow.

- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. (2025). ChemicalBook.

- This compound. (n.d.). Sigma-Aldrich.

- This compound | 205318-52-1. (n.d.). Sigma-Aldrich.

- Designing a safer building block for drug discovery by harnessing visible light. (2018). University of Michigan News.

- 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- 205318-52-1|this compound|BLD Pharm. (n.d.).

- N-BOC ANILINE(3422-01-3) IR Spectrum. (n.d.). ChemicalBook.

- MSBNK-UvA_IBED-UI000201. (n.d.). MassBank.

- N-BOC ANILINE | 3422-01-3. (2025). ChemicalBook.

- Aniline replacement in drug-like compounds. (2024). Cresset Group.

- Chemists Make Strides to Simplify Drug Design, Synthesis. (2016).

- Aniline, N-methyl-. (n.d.). NIST WebBook.

- Aniline. (n.d.). NIST WebBook.

- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate.

Sources

- 1. This compound | C12H18N2O2 | CID 2756481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 205318-52-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 205318-52-1|this compound|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. 3-(Aminomethyl)aniline, 1-BOC protected | CymitQuimica [cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound CAS#: 205318-52-1 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. mcours.net [mcours.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news.umich.edu [news.umich.edu]

- 15. cresset-group.com [cresset-group.com]

- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-depth Technical Guide to tert-butyl (3-(aminomethyl)phenyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl (3-(aminomethyl)phenyl)carbamate, a bifunctional building block of significant interest to researchers and scientists in the field of drug development. Its unique chemical structure, featuring a Boc-protected aromatic amine and a primary aminomethyl group at the meta position, offers a versatile platform for the synthesis of complex molecular architectures, particularly as a linker in novel therapeutic modalities. This document will delve into the strategic synthesis, detailed characterization, and practical applications of this compound, providing field-proven insights and actionable protocols.

Strategic Importance in Medicinal Chemistry

tert-butyl (3-(aminomethyl)phenyl)carbamate is a valuable synthetic intermediate due to the orthogonal reactivity of its two amino functionalities. The tert-butyloxycarbonyl (Boc) group provides a robust and acid-labile protecting group for the aromatic amine, rendering it nucleophilic only after a specific deprotection step.[1][2] This allows the free primary aminomethyl group to be selectively functionalized through a variety of reactions, including amidation, alkylation, and sulfonylation.

This differential reactivity is particularly advantageous in the construction of Proteolysis Targeting Chimeras (PROTACs), where a linker is required to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[3][4] The aminomethyl group can be readily coupled to one of these ligands, while the protected aromatic amine can be deprotected at a later stage for linkage to the second ligand, or vice versa. The semi-rigid phenyl ring provides a defined spatial orientation between the two ends of the linker, which can be crucial for inducing a productive ternary complex formation between the target protein and the E3 ligase.

Synthesis of tert-butyl (3-(aminomethyl)phenyl)carbamate: A Multi-step Approach

A reliable and scalable synthesis of tert-butyl (3-(aminomethyl)phenyl)carbamate can be achieved through a multi-step sequence starting from readily available 3-aminobenzyl alcohol. The causality behind the choice of each step is to selectively modify one functional group while preserving the other, culminating in the desired bifunctional molecule.

Caption: Synthetic workflow for tert-butyl (3-(aminomethyl)phenyl)carbamate.

Experimental Protocols

Step 1: Synthesis of tert-butyl (3-(hydroxymethyl)phenyl)carbamate

This initial step involves the chemoselective protection of the more nucleophilic aromatic amine in the presence of the benzylic alcohol.

-

Materials: 3-Aminobenzyl alcohol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), Tetrahydrofuran (THF) or Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate or sodium sulfate.

-

Procedure:

-

Dissolve 3-aminobenzyl alcohol (1.0 eq) in THF or DCM.

-

Add a suitable base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by flash column chromatography if necessary.

-

Step 2: Synthesis of tert-butyl (3-(bromomethyl)phenyl)carbamate

The benzylic alcohol is converted to a more reactive leaving group, a benzyl bromide, to facilitate subsequent nucleophilic substitution.

-

Materials: tert-butyl (3-(hydroxymethyl)phenyl)carbamate, Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃), Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure (using PBr₃):

-

Dissolve tert-butyl (3-(hydroxymethyl)phenyl)carbamate (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, extract the aqueous layer with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the crude product by flash column chromatography.

-

Step 3: Synthesis of tert-butyl (3-(azidomethyl)phenyl)carbamate

The benzyl bromide is converted to a benzyl azide, a stable precursor to the primary amine.

-

Materials: tert-butyl (3-(bromomethyl)phenyl)carbamate, Sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve tert-butyl (3-(bromomethyl)phenyl)carbamate (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is often used in the next step without further purification.

-

Step 4: Synthesis of tert-butyl (3-(aminomethyl)phenyl)carbamate

The final step involves the reduction of the azide to the primary amine. Two common methods are catalytic hydrogenation and the Staudinger reduction.

-

Method A: Catalytic Hydrogenation

-

Materials: tert-butyl (3-(azidomethyl)phenyl)carbamate, Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen source.

-

Procedure:

-

Dissolve the azide in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir vigorously until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product.

-

-

-

Method B: Staudinger Reduction

-

Materials: tert-butyl (3-(azidomethyl)phenyl)carbamate, Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve the azide (1.0 eq) in THF.

-

Add triphenylphosphine (1.1 eq) and stir the mixture at room temperature. The reaction typically involves the formation of a phosphazide intermediate with the evolution of nitrogen gas.

-

After the initial reaction, add water to hydrolyze the iminophosphorane.

-

Stir until the hydrolysis is complete (monitored by TLC).

-

Remove the THF under reduced pressure and partition the residue between an organic solvent and dilute aqueous acid to extract the amine.

-

Basify the aqueous layer and extract the product into an organic solvent.

-

Dry the organic layer and concentrate to obtain the final product. The triphenylphosphine oxide byproduct can be removed by chromatography.

-

-

Physicochemical and Spectroscopic Characterization

A thorough characterization of tert-butyl (3-(aminomethyl)phenyl)carbamate is essential to confirm its identity and purity.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Solubility | Soluble in methanol, ethanol, DCM, ethyl acetate |

| Melting Point | Not widely reported, expected to be a low-melting solid |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 7.1-7.4 (m, 4H): Aromatic protons of the 1,3-disubstituted benzene ring.

-

δ 6.5-6.8 (br s, 1H): N-H proton of the carbamate.

-

δ 3.8-3.9 (s, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂).

-

δ 1.5-1.7 (br s, 2H): N-H protons of the primary amine.

-

δ 1.5 (s, 9H): Methyl protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 152-154: Carbonyl carbon of the carbamate.

-

δ 138-142: Aromatic carbons attached to the nitrogen and the aminomethyl group.

-

δ 118-129: Other aromatic carbons.

-

δ 80-82: Quaternary carbon of the tert-butyl group.

-

δ 45-47: Methylene carbon of the aminomethyl group.

-

δ 28.5: Methyl carbons of the tert-butyl group.

FT-IR (KBr, cm⁻¹):

-

3300-3400: N-H stretching vibrations of the primary amine and the carbamate.

-

2850-3000: C-H stretching of aliphatic and aromatic groups.

-

~1700: C=O stretching of the carbamate carbonyl group.

-

1500-1600: N-H bending and C=C aromatic ring stretching.

-

~1250 and ~1160: C-N and C-O stretching of the carbamate.

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Expected at m/z 223.14.

-

[M-C₄H₈+H]⁺: Fragmentation corresponding to the loss of isobutylene from the tert-butyl group at m/z 167.08.

-

[M-Boc+H]⁺: Fragmentation corresponding to the loss of the entire Boc group at m/z 123.09.

Applications in Drug Discovery and Development

The primary utility of tert-butyl (3-(aminomethyl)phenyl)carbamate in drug discovery lies in its role as a versatile bifunctional linker.

Caption: Application of tert-butyl (3-(aminomethyl)phenyl)carbamate in PROTAC synthesis and mechanism of action.

Linker for Proteolysis Targeting Chimeras (PROTACs)

As illustrated, the aminomethyl group can be readily acylated or alkylated to attach a "warhead" that binds to a protein of interest. Following this, the Boc-protected amine can be deprotected under acidic conditions to reveal the aromatic amine, which can then be coupled to an E3 ligase ligand to complete the PROTAC synthesis.[3][4] The meta-substitution pattern of the phenyl ring provides a specific vector and rigidity to the linker, which is a critical parameter in optimizing the efficacy of a PROTAC.

Scaffold for Focused Compound Libraries

Beyond PROTACs, this building block is valuable for generating focused libraries of compounds for structure-activity relationship (SAR) studies. The two distinct amine functionalities allow for the systematic introduction of diverse substituents at two different points of the molecule, enabling the exploration of the chemical space around a core scaffold.

Safety and Handling

tert-butyl (3-(aminomethyl)phenyl)carbamate is classified as an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

tert-butyl (3-(aminomethyl)phenyl)carbamate is a strategically important building block for medicinal chemists and drug discovery scientists. Its synthesis, while multi-step, is logical and achievable using standard organic chemistry techniques. The orthogonal protecting group strategy it embodies makes it an ideal component for the construction of complex molecules, most notably as a linker in the rapidly evolving field of targeted protein degradation. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this versatile compound in their drug discovery endeavors.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).

-

PubChem. (n.d.). tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Cyrus, K., Wehenkel, M., Choi, E. Y., & Lee, H. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(7), 1033-1049.

- Varala, R., Nuvula, S., & Adapa, S. R. (2006). Supporting Information for "Iodine-Catalyzed Chemoselective N-tert-Butoxycarbonylation of Amines under Solvent-Free Conditions". The Journal of Organic Chemistry, 71(21), 8283-8286.

- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 149.

- Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-116.

-

SpectraBase. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl phenylcarbamate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate | C13H20N2O2 | CID 2756043 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Aminomethyl)-1-N-Boc-aniline: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-(Aminomethyl)-1-N-Boc-aniline, a key bifunctional building block in modern medicinal chemistry and drug development. We will delve into its chemical properties, provide a field-proven protocol for its synthesis and purification, detail the analytical methods for its characterization, and explore its strategic application in the synthesis of complex therapeutic agents.

Core Compound Properties and Significance

This compound, also known by its IUPAC name tert-butyl [3-(aminomethyl)phenyl]carbamate, is a strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of its two functional groups: a primary aliphatic amine (the aminomethyl group) and a carbamate-protected aromatic amine. The tert-butyloxycarbonyl (Boc) group provides robust protection for the aniline nitrogen, rendering it nucleophilic only after a specific deprotection step, typically under acidic conditions. This allows the free and highly nucleophilic aminomethyl group to be used selectively in a wide range of chemical transformations, such as amide bond formation, reductive amination, and alkylation, without interference from the aniline nitrogen.

This "two-faced" nature makes it an ideal linker or scaffold component in the modular synthesis of complex molecules, particularly in the construction of targeted therapies where precise control over reactivity and connectivity is paramount.

Key Physicochemical and Structural Data

All quantitative data for this compound (CAS: 205318-52-1) is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [2] |

| Monoisotopic Mass | 222.136827821 Da | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 135-138 °C | [4][5] |

| Purity | Typically ≥98% | [6] |

| Storage Conditions | 2-8 °C, under inert atmosphere (e.g., Argon or Nitrogen), protect from light | [6] |

Synthesis and Purification Workflow

The most reliable and common method for preparing this compound is through the catalytic hydrogenation of its corresponding nitrile precursor, tert-butyl (3-cyanophenyl)carbamate. This transformation is highly efficient and chemoselective, reducing the nitrile to a primary amine without affecting the Boc-protecting group or the aromatic ring.

Rationale Behind Experimental Choices

-

Precursor: tert-Butyl (3-cyanophenyl)carbamate is chosen as it is commercially available or readily synthesized from 3-aminobenzonitrile. The cyano group is an excellent precursor to a primary amine via reduction.

-

Catalyst: Palladium on carbon (Pd/C) is a standard, highly effective catalyst for the hydrogenation of nitriles. It offers excellent activity and is easily removed by filtration post-reaction.

-

Solvent System: A mixture of tetrahydrofuran (THF) and an alcohol like isopropanol or methanol is used. THF is an excellent solvent for the starting material, while the alcohol aids in the reaction and solubility of the product.

-

Hydrogen Source: Pressurized hydrogen gas is the reagent for the reduction. A pressure of ~50 psi is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.

-

Purification: Silica gel column chromatography is the gold standard for purifying organic compounds of this nature. The polarity difference between the product, any unreacted starting material, and potential byproducts is sufficient for effective separation.

Experimental Protocol: Synthesis

Reaction: Catalytic Hydrogenation of tert-butyl (3-cyanophenyl)carbamate

-

Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker bottle), add tert-butyl (3-cyanophenyl)carbamate (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), carefully add 10% Palladium on carbon (10% w/w of the starting material).

-

Solvent Addition: Add a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Isopropanol to the vessel to create a solution with a concentration of approximately 0.05 M.

-

Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times.

-

Reaction Execution: Pressurize the vessel with hydrogen to 50 psi and begin vigorous stirring or shaking at room temperature.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 12-18 hours).

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by vacuum filtration through a pad of Celite®. Wash the Celite pad thoroughly with THF and methanol.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product as a solid.

Experimental Protocol: Purification

-

Column Preparation: Prepare a silica gel column using a suitable solvent system, such as dichloromethane (DCM) and methanol.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the prepared column.

-

Elution: Elute the column using a gradient of methanol in DCM (e.g., starting from 100% DCM and gradually increasing to 95:5 DCM:Methanol). A small amount of a basic modifier, such as 2M ammonia in methanol, can be used in the polar solvent to prevent the amine product from streaking on the acidic silica gel.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a pure, white to off-white solid.

Synthesis and Purification Workflow Diagram

Caption: Workflow for Synthesis and Purification.

Analytical Characterization

To confirm the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques is employed. Each method provides a unique piece of structural information, and together they form a self-validating system of characterization.

Expected Analytical Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The expected spectrum (in a solvent like CDCl₃ or DMSO-d₆) would show:

-

A singlet at ~1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.

-

A broad singlet for the NH proton of the carbamate.

-

A singlet or broad singlet for the two protons of the primary amine (-CH₂NH₂ ).

-

A singlet at ~3.8 ppm, integrating to 2 protons, for the benzylic methylene group (-CH₂ NH₂).

-

A complex multiplet pattern in the aromatic region (~6.8-7.5 ppm) corresponding to the four protons on the 1,3-disubstituted benzene ring.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight and assesses purity. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 223.29. The liquid chromatography trace will indicate the purity of the sample, ideally showing a single major peak.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy helps identify the key functional groups. Expected characteristic peaks include N-H stretches for both the carbamate and the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch for the carbamate carbonyl (around 1680-1700 cm⁻¹), and C-N stretches.

Analytical Workflow Diagram

Caption: Analytical Workflow for Structural Verification.

Applications in Drug Development

The true utility of this compound is demonstrated in its application as a versatile building block in medicinal chemistry. The free aminomethyl group serves as a critical handle for introducing the substituted phenyl moiety into larger, more complex molecules.

A prominent area of application is in the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of these complex molecules often relies on building blocks like this compound to form the linker component that connects the target-binding ligand to the E3 ligase-binding ligand.

For example, a closely related analogue, tert-butyl 3-(bromomethyl)phenylcarbamate, is used in the synthesis of potent degraders of the Bromodomain and Extra-Terminal (BET) family of proteins, which are implicated in various cancers. The aminomethyl group of our title compound can be readily converted to a bromomethyl group or used directly to connect to other parts of a PROTAC molecule, highlighting its strategic importance in this cutting-edge field of drug discovery.

Similarly, the para-isomer of this compound, 4-(aminomethyl)-1-N-Boc-aniline, has been utilized in the preparation of agents for degrading Cyclin-Dependent Kinases (CDKs), which are crucial targets in cancer therapy. [5] This demonstrates the broad applicability of this structural motif across different therapeutic targets.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for researchers and scientists in drug development. Its well-defined structure, orthogonal reactivity, and established synthetic route provide a reliable and versatile platform for the construction of novel therapeutics. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and strategic implementation in medicinal chemistry programs.

References

-

PubChem Compound Summary for CID 2756481, this compound. National Center for Biotechnology Information. [Link]

-

This compound. ChemBK. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. tianfu.nt-rt.ru [tianfu.nt-rt.ru]

- 3. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate | C13H20N2O2 | CID 2756043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 104060-23-3 | N-Boc-2-(4-Aminophenyl)ethanol | Mirabegron Related | Ambeed.com [ambeed.com]

- 6. tert-Butyl 3-(aminomethyl)phenylcarbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Spectral data for 3-(Aminomethyl)-1-N-Boc-aniline

An In-depth Technical Guide to the Spectral Characterization of 3-(Aminomethyl)-1-N-Boc-aniline

Introduction

In the landscape of modern drug discovery and development, the purity and structural integrity of chemical building blocks are paramount. This compound, also known as tert-butyl N-[3-(aminomethyl)phenyl]carbamate (CAS No. 205318-52-1), is a bifunctional molecule of significant interest.[1] Its structure incorporates a primary amine and a Boc-protected aniline, making it a versatile intermediate for constructing complex molecular architectures in medicinal chemistry.

This guide provides an in-depth analysis of the essential spectroscopic data required to unequivocally identify and assess the purity of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently verify the identity and quality of this critical reagent.

Molecular Structure and Spectroscopic Overview

Before examining individual spectra, it is crucial to understand the molecular structure. The molecule consists of a 1,3-disubstituted benzene ring, a Boc-protecting group (-C(O)O-t-Bu), a primary aminomethyl group (-CH₂NH₂), and a secondary carbamate N-H group. Each of these functional groups provides a distinct spectroscopic signature.

Diagram: Key Functional Groups for Spectroscopy

Caption: Key functional groups of this compound and their corresponding spectroscopic relevance.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons.

Expertise & Causality in Experimental Design

The choice of solvent is critical. While CDCl₃ is common, this compound's primary amine and carbamate N-H protons can undergo rapid exchange, leading to broad or unobservable signals. DMSO-d₆ is often a superior choice as it forms hydrogen bonds, slowing this exchange and resulting in sharper, more easily identifiable N-H and NH₂ peaks. The inclusion of Tetramethylsilane (TMS) as an internal standard is non-negotiable for accurate chemical shift referencing (0.00 ppm).

Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required to ensure high-resolution spectra.

-

Instrument Setup: Place the sample in the NMR spectrometer. Standard acquisition parameters on a 400 MHz instrument are typically sufficient. Ensure proper locking and shimming to maximize magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

Data Interpretation and Expected Chemical Shifts

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The following table summarizes the expected signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.30 | Singlet (broad) | 1H | N -H (Carbamate) | The deshielding effect of the adjacent carbonyl group and hydrogen bonding with DMSO results in a downfield shift. |

| ~7.50 | Singlet (broad) | 1H | Aromatic CH | Proton at C2, between two electron-withdrawing/donating groups. |

| ~7.20 | Triplet | 1H | Aromatic CH | Proton at C5, showing coupling to adjacent aromatic protons. |

| ~7.15 | Doublet | 1H | Aromatic CH | Proton at C4 or C6. |

| ~6.85 | Doublet | 1H | Aromatic CH | Proton at C6 or C4. |

| ~3.80 | Singlet | 2H | -CH₂ -NH₂ | Protons on the benzylic carbon adjacent to the amine. |

| ~2.50 (broad) | Singlet | 2H | -CH₂-NH₂ | Amine protons; often broad and can overlap with the residual solvent peak of DMSO. |

| 1.48 | Singlet | 9H | -C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group, resulting in a strong singlet. |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Protocol: ¹³C NMR Data Acquisition

The sample prepared for ¹H NMR can be used directly for ¹³C NMR. The primary difference in acquisition is the need for a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum where each signal appears as a singlet.

Data Interpretation and Expected Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~153.0 | C =O (Carbamate) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~143.5 | Aromatic C -NH | Aromatic carbon directly attached to the carbamate nitrogen. |

| ~140.0 | Aromatic C -CH₂ | Aromatic carbon bearing the aminomethyl substituent. |

| ~129.0 | Aromatic C H | Aromatic methine carbon. |

| ~118.0 | Aromatic C H | Aromatic methine carbon. |

| ~117.5 | Aromatic C H | Aromatic methine carbon. |

| ~114.0 | Aromatic C H | Aromatic methine carbon. |

| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~45.0 | -C H₂-NH₂ | Benzylic carbon, shifted downfield by the adjacent nitrogen. |

| ~28.5 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Expertise & Causality in Experimental Design

Electrospray Ionization (ESI) is the preferred method for this molecule. Its ability to generate ions from polar, non-volatile compounds in solution makes it ideal. Analysis in positive ion mode is logical, as the primary amine and carbamate nitrogen are readily protonated to form a stable [M+H]⁺ ion.

Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

Data Interpretation

| m/z Value (Expected) | Assignment | Rationale |

| 223.14 | [M+H]⁺ | The protonated molecular ion. The exact mass is 222.1368 g/mol , so the protonated species should appear at m/z 223.1446 in high-resolution MS.[1] |

| 167.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group is a common fragmentation pathway. |

| 123.09 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da). |

| 106.07 | [C₇H₈N]⁺ | Cleavage of the C-C bond between the aromatic ring and the aminomethyl group, resulting in the aminotropylium ion or a related fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.

Protocol: IR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Interpretation

The IR spectrum will show characteristic absorption bands confirming the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H Stretch | Primary Amine (-NH₂) and Carbamate (N-H) |

| 3050 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2950 | C-H Stretch | Aliphatic C-H (t-butyl and -CH₂-) |

| ~1690 | C=O Stretch | Carbamate C=O |

| ~1530 | N-H Bend | Carbamate N-H |

| 1600 & 1480 | C=C Stretch | Aromatic Ring |

The presence of a strong carbonyl absorption around 1690 cm⁻¹ and N-H stretching bands are highly indicative of the Boc-protected aniline moiety.[2]

Diagram: Comprehensive Analytical Workflow

Caption: A validated workflow for the complete spectroscopic characterization of this compound.

Conclusion

The structural verification of this compound is achieved through a coordinated, multi-technique spectroscopic approach. ¹H and ¹³C NMR confirm the precise arrangement of atoms and the carbon skeleton, mass spectrometry validates the molecular weight and provides fragmentation clues, and IR spectroscopy confirms the presence of essential functional groups. By following the robust protocols and interpretive guidelines detailed in this document, researchers and drug development professionals can ensure the identity, purity, and quality of this valuable synthetic building block, thereby upholding the integrity of their scientific endeavors.

References

-

PubChem. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Supporting Information for related compounds. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines. RSC. Available from: [Link]

-

Oakwood Chemical. This compound. Oakwood Chemical. Available from: [Link]

-

SpectraBase. 4-[(N-Boc)aminomethyl]aniline Spectrum. Wiley. Available from: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available from: [Link]

Sources

The Aminomethyl Group in N-Boc-Aniline Derivatives: A Technical Guide to Strategic Reactivity and Synthetic Application

Abstract

This in-depth technical guide provides a comprehensive exploration of the reactivity of the aminomethyl group in N-Boc-aniline derivatives. These scaffolds are of paramount importance in medicinal chemistry and materials science, serving as versatile building blocks for complex molecular architectures.[1][2] This guide will dissect the nuanced reactivity of the aminomethyl moiety, detailing strategies for its selective deprotection and subsequent functionalization. We will delve into key transformations including alkylation, acylation, and condensation reactions, providing field-proven, step-by-step protocols. Furthermore, the influence of the N-Boc-aniline core on the reactivity of the aminomethyl group will be examined, offering insights into reaction design and optimization. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of these valuable intermediates.

Introduction: The Strategic Importance of N-Boc-(aminomethyl)aniline Derivatives

N-Boc-(aminomethyl)aniline derivatives are a class of organic compounds that have garnered significant attention in contemporary organic synthesis, particularly in the realms of pharmaceutical development and polymer chemistry.[1] Their utility stems from a unique structural dichotomy: a nucleophilic aromatic amine shielded by a robust tert-butyloxycarbonyl (Boc) protecting group, and a reactive primary aminomethyl substituent. This arrangement allows for a modular approach to synthesis, where the aminomethyl group can be selectively functionalized while the aniline nitrogen remains inert.

The Boc group is favored for its stability across a wide range of nucleophilic and basic conditions, yet it can be readily cleaved under acidic conditions.[3][4] This reliable and predictable reactivity profile is the cornerstone of its extensive use in multi-step syntheses. The aminomethyl group, once deprotected, serves as a versatile handle for introducing a diverse array of functionalities, making these derivatives invaluable intermediates in the construction of complex molecules with tailored biological activities or material properties.[1]

This guide will provide a detailed exposition on the chemical behavior of the aminomethyl group within these derivatives, offering both mechanistic insights and practical, actionable protocols for its strategic manipulation.

The Dichotomy of Protection: Understanding Reactivity and Selectivity

The synthetic utility of N-Boc-(aminomethyl)aniline derivatives hinges on the ability to selectively address the two nitrogen atoms. The Boc group on the aniline nitrogen effectively attenuates its nucleophilicity and basicity, preventing unwanted side reactions during the functionalization of the aminomethyl group.

Selective Deprotection of the Aminomethyl Group

The selective deprotection of the aminomethyl group is a critical first step in many synthetic routes. This can be achieved by exploiting the differential lability of the Boc groups, where the benzylic carbamate is generally more stable to acidolysis than an aliphatic one. However, in the case of a single Boc group on the aminomethyl moiety of an otherwise unprotected aniline, the focus shifts to cleaving this group without affecting other acid-sensitive functionalities in the molecule.

Milder acidic conditions are typically employed for this selective deprotection. A common and effective method involves the use of hydrogen chloride (HCl) in an ethereal solvent such as 1,4-dioxane.[3] This approach offers a high degree of selectivity, leaving the N-Boc-aniline moiety and other acid-labile groups intact.

Diagram 1: Selective Deprotection Workflow

Caption: A generalized workflow for the selective deprotection and subsequent functionalization of the aminomethyl group.

Factors Influencing Reactivity

The electronic nature of the N-Boc-aniline ring subtly influences the reactivity of the aminomethyl group. The Boc-protected amino group is a moderate electron-donating group, which can slightly enhance the electron density of the aromatic ring. This, in turn, can have a modest impact on the pKa of the aminomethyl group upon deprotection. For instance, electron-donating substituents on the aniline ring tend to increase the basicity of the amine, which can affect its nucleophilicity in subsequent reactions. Conversely, electron-withdrawing groups will decrease its basicity.

Key Transformations of the Aminomethyl Group

Once the aminomethyl group is deprotected, it exhibits the characteristic reactivity of a primary benzylic amine. This opens up a vast landscape of possible chemical transformations.

N-Alkylation

N-alkylation of the deprotected aminomethyl group is a common strategy to introduce alkyl substituents, which is a key step in the synthesis of many biologically active compounds.[5] Reductive amination is a highly effective method for this transformation, offering excellent control and avoiding the over-alkylation often associated with direct alkylation using alkyl halides.[6]

Diagram 2: Reductive Amination Pathway

Caption: The general mechanism for the N-alkylation of the aminomethyl group via reductive amination.

N-Acylation

N-acylation is another fundamental transformation that allows for the introduction of amide functionalities. This is readily achieved by reacting the deprotected aminomethylaniline with an acylating agent such as an acid chloride or an anhydride in the presence of a non-nucleophilic base. This reaction is typically high-yielding and proceeds under mild conditions.

Condensation Reactions

The primary aminomethyl group is a potent nucleophile that can participate in a variety of condensation reactions to form new carbon-nitrogen bonds. A notable example is the construction of quinazolinone scaffolds, which are prevalent in many medicinal chemistry programs.[7] In these syntheses, the aminomethylaniline derivative can act as the amine component in a multi-component reaction.[8]

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates.

Protocol 1: Selective Deprotection of tert-butyl (4-aminobenzyl)carbamate

This protocol describes the selective removal of the Boc group from the aminomethyl moiety.

Materials:

-

tert-butyl (4-aminobenzyl)carbamate

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl (4-aminobenzyl)carbamate (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

-

To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the hydrochloride salt of 4-(aminomethyl)aniline.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of the deprotected aminomethylaniline with an aldehyde.

Materials:

-

4-(aminomethyl)aniline hydrochloride (from Protocol 1)

-

Aldehyde (1 equivalent)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) (to neutralize the hydrochloride salt)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Suspend 4-(aminomethyl)aniline hydrochloride (1 equivalent) in DCM (20 mL per gram of substrate) in a round-bottom flask.

-

Add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature.

-

Add the aldehyde (1 equivalent) and stir for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Reactivity of the Benzylic Methylene Group

Beyond the reactivity of the nitrogen atom, the benzylic C-H bonds of the aminomethyl group can also participate in chemical transformations, most notably oxidation. The oxidation of benzylic methylene groups to the corresponding carbonyls is a fundamental C-H functionalization reaction.[9] Various oxidizing agents and catalytic systems can be employed to convert the aminomethyl group to an amido group, providing another avenue for molecular diversification.

Applications in Drug Discovery and Materials Science

The synthetic versatility of N-Boc-(aminomethyl)aniline derivatives has made them indispensable in several areas of research and development.

Table 1: Applications of N-Boc-(aminomethyl)aniline Derivatives

| Application Area | Description | Key Transformations |

| Pharmaceutical Development | Serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and agents targeting neurological disorders.[1][10] | N-Alkylation, N-Acylation, Condensation Reactions |

| Polymer Chemistry | Employed in the production of specialty polymers, where the aminomethyl group can be used for cross-linking or as a site for grafting other polymer chains, enhancing thermal stability and mechanical strength.[1] | Polymerization, Grafting Reactions |

| Bioconjugation | The aminomethyl group provides a convenient handle for attaching biomolecules, such as peptides or antibodies, to surfaces or other molecules, which is crucial in the development of drug delivery systems and diagnostic agents.[1][5] | Amide Bond Formation, Reductive Amination |

| Heterocyclic Synthesis | Act as key building blocks in the synthesis of various heterocyclic compounds, such as quinazolinones and other pharmacologically relevant scaffolds.[7][8] | Multi-component Reactions, Cyclization Reactions |

Conclusion

The aminomethyl group in N-Boc-aniline derivatives presents a rich and varied landscape of chemical reactivity. The ability to selectively deprotect and functionalize this group, while the aniline nitrogen remains shielded, provides a powerful and strategic approach to the synthesis of complex molecules. This guide has outlined the core principles governing the reactivity of this important functional group, provided detailed experimental protocols for its key transformations, and highlighted its significant applications in drug discovery and materials science. A thorough understanding of the concepts and methodologies presented herein will empower researchers to fully exploit the synthetic potential of these versatile chemical building blocks.

References

- BenchChem. (2025). Boc Deprotection of Boc-D-4-aminomethylphe(Boc).

- National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Chinese Journal of Chemistry. (n.d.).

- Chem-Impex. (n.d.). 4-(Boc-aminomethyl)aniline.

- ElectronicsAndBooks. (n.d.).

- PrepChem.com. (n.d.). Synthesis of (a)

- National Institutes of Health. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II)

- ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)

- CymitQuimica. (n.d.). tert-butyl (4-aminobenzyl)

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Organic Chemistry Portal. (n.d.).

- National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)

- ResearchGate. (2018). Alkylation of Boc protected secondary amines?.

- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.

- Santa Cruz Biotechnology. (n.d.). 4-(Aminomethyl)-1-N-Boc-aniline.

- PubMed. (n.d.).

- Google Patents. (n.d.). N-alkylation of n-alpha-boc-protected amino acids.

- National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

- ResearchGate. (n.d.). Condensation of Carboxylic Acids with Non-Nucleophilic N-Heterocycles and Anilides Using Boc2O.

- BenchChem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- PubMed. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes.

- ResearchGate. (n.d.).

- PubChem. (n.d.). 3-(Aminomethyl)-1-N-Boc-aniline.

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.).

- ResearchGate. (2019). Is there a straight forward way to modify the amine of an amino acid?.

- YouTube. (2015).

- ResearchGate. (n.d.).

- ResearchGate. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Modification of amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solution: A Technical Guide to the Solubility of 3-(Aminomethyl)-1-N-Boc-aniline in Organic Solvents

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)-1-N-Boc-aniline, a key building block in synthetic organic chemistry and drug discovery, presents unique solubility challenges and opportunities. A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical, field-proven methodologies. We will explore the physicochemical properties of the molecule, present a predicted solubility profile across a spectrum of common organic solvents, and offer a detailed, self-validating experimental protocol for precise solubility determination. This guide is intended to empower researchers to make informed decisions, streamline workflows, and accelerate the pace of innovation.

Introduction: The Critical Role of Solubility in a Molecule's Journey

In the landscape of pharmaceutical development and complex organic synthesis, solubility is not merely a physical property; it is a critical determinant of a compound's utility and viability. For a molecule like this compound, which serves as a versatile intermediate, its solubility profile governs everything from reaction kinetics in a flask to its ultimate bioavailability in a physiological system. An informed choice of solvent can be the difference between a high-yielding synthesis and a failed reaction, or an effective purification and a complex mixture.

This guide is structured to provide a deep dive into the solubility characteristics of this compound. We will begin by dissecting the molecule's structural features to understand the underlying principles governing its interaction with different solvents. This theoretical framework will be followed by a practical, predictive overview of its solubility in a range of commonly used organic solvents. Finally, we will equip you with a robust experimental protocol to determine solubility with precision in your own laboratory setting.

Physicochemical Properties of this compound

A molecule's structure is the blueprint for its physical behavior. This compound, with the chemical formula C₁₂H₁₈N₂O₂, possesses distinct structural motifs that dictate its solubility.

Key Structural Features:

-

Aniline Moiety: The aromatic phenyl ring is inherently nonpolar, favoring interactions with nonpolar or moderately polar solvents.

-

Aminomethyl Group (-CH₂NH₂): The primary amine introduces a polar, hydrogen-bond-donating and accepting site, enhancing solubility in protic and polar aprotic solvents.

-

N-Boc Protecting Group (-NHBoc): The bulky tert-butoxycarbonyl (Boc) group adds significant nonpolar character and steric hindrance, which can influence crystal packing and interactions with solvents.[1]

This combination of a nonpolar aromatic ring and Boc group with a polar aminomethyl group results in a molecule with amphiphilic character, suggesting a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [2] |

| Molecular Weight | 222.28 g/mol | [2] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 135-138°C | [4] |

| Predicted Boiling Point | 299.5 ± 23.0 °C | [4] |

| Predicted Density | 1.120 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 13.72 ± 0.70 | [4] |

Predicted Solubility Profile

Table 2: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at solvating both polar and nonpolar moieties. The related para-isomer is known to be soluble in DMF. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Medium | These solvents can interact with the nonpolar aromatic ring and Boc group, while also accommodating the polar amine. The para-isomer is soluble in chloroform. |

| Ethers | Tetrahydrofuran (THF) | Medium | THF provides a balance of polarity to dissolve the compound. |

| Alcohols | Methanol, Ethanol | Medium to Low | The primary amine can hydrogen bond with alcohols, but the large nonpolar portion of the molecule may limit high solubility. |

| Esters | Ethyl Acetate | Low | The moderate polarity may not be sufficient to effectively dissolve the compound. |

| Aromatic Hydrocarbons | Toluene | Low | The nonpolar nature of toluene will primarily interact with the phenyl ring and Boc group, but will poorly solvate the polar amine. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | These nonpolar solvents are unlikely to overcome the crystal lattice energy of the solid, given the presence of the polar amine group. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The following isothermal saturation method provides a robust framework for determining the solubility of this compound.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation:

-

To a series of vials, add an excess amount of this compound. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a stirrer set to a constant temperature (e.g., 25.0 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Accurately record the volume of the filtered solution transferred.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the residue is completely dry, reweigh the vial.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the vial minus the initial weight.

-

The solubility is calculated as the mass of the dissolved solid divided by the volume of the solvent used. The result is typically expressed in mg/mL or g/L.

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure true equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should plateau.

-

Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate the standard deviation.

-

Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility measurements. Using high-purity materials is essential for accurate results.

Conclusion: From Prediction to Practical Application

The solubility of this compound in organic solvents is a multifaceted property governed by its unique chemical structure. While a definitive, publicly available quantitative dataset is limited, a predictive understanding based on its amphiphilic nature provides a strong starting point for solvent selection. For applications demanding high precision, the detailed isothermal saturation protocol outlined in this guide offers a reliable method for generating accurate and reproducible solubility data. By combining theoretical prediction with rigorous experimental validation, researchers can confidently navigate the challenges of working with this versatile building block, paving the way for more efficient and successful scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

Sources

- 1. CAS 220298-96-4: tert-Butyl N-[4-(aminomethyl)phenyl]carba… [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate | C13H20N2O2 | CID 2756043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (3-(methylamino)phenyl)carbamate | 1134328-09-8 [sigmaaldrich.com]

- 5. tert-Butyl 3-(aminomethyl)phenylcarbamate - CAS:205318-52-1 - Sunway Pharm Ltd [3wpharm.com]

A Technical Guide to the Thermal Stability and Decomposition of Boc-Protected Anilines

Abstract

The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups in modern organic synthesis, prized for its stability under a wide range of conditions and its facile, clean removal under acidic treatment.[1][2] However, its behavior under thermal stress is a critical parameter that is often overlooked, leading to unexpected side reactions, yield loss, and impurity generation, particularly during process scale-up and high-temperature reactions. This guide provides an in-depth analysis of the thermal stability and decomposition pathways of Boc-protected anilines, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the core mechanisms of decomposition, influential factors, analytical methods for stability assessment, and best practices for handling and storage.

Introduction: The Double-Edged Sword of the Boc Group

The Boc protecting group offers a robust shield for amine functionality, enabling complex molecular architecture to be constructed. Its widespread use stems from its general stability to bases, nucleophiles, and many catalytic systems.[3][4] Deprotection is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and the volatile isobutene.[1]

However, this reliance on its perceived stability can be a pitfall. Many Boc-protected amines, particularly anilines, can undergo thermal deprotection at elevated temperatures even in the absence of any acid catalyst.[5] This phenomenon can complicate downstream processing, purification, and long-term storage, making a thorough understanding of a compound's thermal profile an essential component of process development and risk management. This guide serves to illuminate the causality behind thermal decomposition and to equip scientists with the knowledge to predict, control, and mitigate these effects.

The Mechanism of Thermal Decomposition

Unlike the well-defined acid-catalyzed deprotection, thermal decomposition proceeds through a different mechanistic pathway. The generally accepted mechanism involves a concerted, non-ionic fragmentation.[5][6]